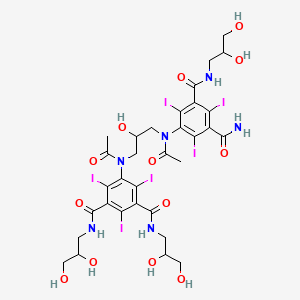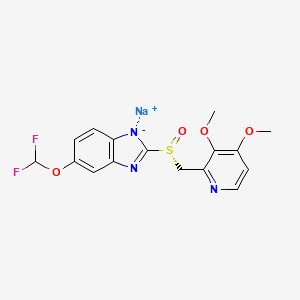
N-Desmethyl ent-Tadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl ent-Tadalafil is a metabolite of Tadalafil, a well-known phosphodiesterase type-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . This compound is formed through the demethylation of Tadalafil, a process primarily mediated by cytochrome P450 enzymes . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation .
Mode of Action
This compound acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation . In the context of erectile dysfunction, this facilitates blood flow into the corpus cavernosum of the penis, enabling an erection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . Increased cGMP levels lead to the activation of protein kinases, ion channels, and other cellular mechanisms that result in smooth muscle relaxation and vasodilation . This can have various downstream effects, including improved blood flow in certain areas of the body .
Pharmacokinetics
This compound is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated via hepatic metabolism, with renal excretion being an insignificant elimination pathway . The metabolite is highly bound to plasma proteins . The terminal half-life of this compound is about 4 hours .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle and vasodilation . In the context of erectile dysfunction, this leads to improved blood flow to the penis and the ability to achieve an erection . In the context of benign prostatic hyperplasia, it can lead to improved urinary symptoms .
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For example, the presence of other drugs that interact with the same metabolic enzymes (CYP3A4 and CYP2C8) could potentially affect the metabolism and efficacy of this compound . Additionally, the compound has been detected in the environment, indicating that it can potentially accumulate over time .
Biochemical Analysis
Biochemical Properties
N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, is likely to interact with PDE5 enzymes. By inhibiting these enzymes, it prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow .
Cellular Effects
The primary cellular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels. This can influence cell signaling pathways, particularly those involving cGMP. Elevated cGMP levels can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of PDE5. This prevents the breakdown of cGMP, leading to its accumulation within cells. The increased cGMP levels can then influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound are likely to be time-dependent, with its impact on cellular function changing over time. Information on its stability and degradation is currently limited .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with dosage, similar to its parent compound Tadalafil. Specific studies on this metabolite’s dosage effects in animal models are currently lacking .
Metabolic Pathways
This compound is a metabolite of Tadalafil, suggesting it is part of the metabolic pathway of this drug. It may interact with various enzymes and cofactors involved in this pathway .
Transport and Distribution
This compound is likely to be transported and distributed within cells and tissues in a manner similar to Tadalafil. Specific information on its interaction with transporters or binding proteins is currently lacking .
Subcellular Localization
Given its biochemical properties, it is likely to be found in areas of the cell where PDE5 enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl ent-Tadalafil involves the demethylation of Tadalafil. This process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and to a lesser extent, CYP3A7 . The reaction conditions generally include the presence of nicotinamide adenine dinucleotide phosphate (NADPH) in a potassium phosphate buffer at a pH of 7.4, with the reaction mixture preincubated at 37°C .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl ent-Tadalafil primarily undergoes oxidation and reduction reactions. The compound can also participate in substitution reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
N-Desmethyl ent-Tadalafil has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE-5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to Sildenafil and Tadalafil, used for the same indications.
Avanafil: A newer PDE-5 inhibitor with a faster onset of action.
Uniqueness
N-Desmethyl ent-Tadalafil is unique due to its specific metabolic pathway and the resulting pharmacokinetic profile. Unlike its parent compound, it may have different absorption, distribution, metabolism, and excretion characteristics, which can influence its efficacy and safety profile .
Properties
CAS No. |
929100-66-3 |
|---|---|
Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.384 |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |
InChI Key |
XHDLVMPUSXRZOS-MGPUTAFESA-N |
SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Synonyms |
(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |
Origin of Product |
United States |
Q1: What is the significance of N-Desmethyl ent-Tadalafil being included in this study about Tadalafil adulterants?
A1: this compound is considered a "tadalafil-like" compound [] due to its structural similarity to Tadalafil. This study focuses on developing a sensitive method to detect various Tadalafil analogues, including this compound, in food and supplements. These compounds are considered adulterants as they are illegally added to these products and pose potential health risks to consumers.
Q2: The study mentions "softness" as a crucial factor for effective hapten design. How does this relate to detecting this compound?
A2: Haptens are small molecules designed to elicit an immune response when attached to a carrier protein. The study used computational methods to design haptens for the antibody-based detection of Tadalafil and its analogues. They found that "softer" haptens, meaning those with higher frontier molecular orbital (FMO)-based softness values, resulted in antibodies with better performance []. While the study doesn't explicitly calculate the softness of this compound, the successful detection of this compound using the developed method suggests its structure likely exhibits a degree of "softness" recognized by the antibody. This highlights the importance of considering molecular properties like "softness" when designing detection methods for this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)


![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)


